molecular formula C19H15FN2O4S B2498645 Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate CAS No. 1170022-88-4

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate

Cat. No.: B2498645
CAS No.: 1170022-88-4
M. Wt: 386.4
InChI Key: DHUQDEKZQWLCKS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes (AOPs) and Environmental Applications

Research into AOPs has highlighted the degradation pathways of recalcitrant compounds, with studies indicating the potential utility of similar chemical structures in enhancing degradation efficiency. For example, Qutob et al. (2022) reviewed the degradation of acetaminophen by AOPs, focusing on by-products and biotoxicity, which provides insights into how the compound's structure could influence reactivity and environmental safety in water treatment processes Qutob et al., 2022.

Bioactive Precursors and Organic Synthesis

The compound's structural features make it a candidate for bioactive precursor roles in organic synthesis. Farooq and Ngaini (2019) discussed the importance of similar molecules as precursors for synthesizing pharmaceuticals with a range of activities, including antifungal and anticancer properties. This underscores the compound's potential in the development of new bioactive molecules Farooq & Ngaini, 2019.

Chemosensors and Analytical Chemistry

In analytical chemistry, derivatives similar to the compound have been utilized in the development of chemosensors. Roy (2021) detailed how 4-methyl-2,6-diformylphenol-based compounds, akin in reactivity to the compound of interest, can detect various analytes due to their high selectivity and sensitivity Roy, 2021.

Antimicrobial and Anti-inflammatory Agents

Research into the antimicrobial and anti-inflammatory potential of similar molecules is ongoing. Raut et al. (2020) synthesized benzofused thiazole derivatives, showing significant anti-inflammatory and antioxidant activities. These findings suggest that the compound, with its thiazol-4-yl structure, could also be explored for similar biological activities Raut et al., 2020.

Future Directions

Thiazole derivatives, including “Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate”, are widely used in various fields of research and industry. The future directions of research could involve the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as acetylcholinesterase, which is involved in neurotransmitter synthesis . Additionally, it can bind to proteins like albumin, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This compound also influences gene expression by interacting with transcription factors and modifying chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carriers and accumulate in specific tissues, such as the liver and kidneys . The compound’s localization and accumulation can influence its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Properties

IUPAC Name

methyl 4-[2-[[2-(2-fluorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUQDEKZQWLCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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